

# Efficacy Showdown: Myristoyl Pentapeptide-8 vs. Biotinoyl Tripeptide-1 in Hair Follicle Stimulation

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## Compound of Interest

Compound Name: *Myristoyl Pentapeptide-8*

Cat. No.: *B1575527*

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A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cosmetic and therapeutic peptides for hair growth, **Myristoyl Pentapeptide-8** and Biotinoyl Tripeptide-1 have emerged as prominent contenders. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for hair follicle stimulation. While direct head-to-head clinical trials are not publicly available, this document synthesizes existing in vitro and in vivo data to draw a comparative analysis of their mechanisms of action and performance.

## At a Glance: Key Efficacy Markers

Efficacy Parameter	Myristoyl Pentapeptide-8 (Myristoyl Pentapeptide-17)	Biotinoyl Tripeptide-1
Primary Mechanism	Stimulation of Keratin Gene Expression	Improved Hair Anchoring & Follicle Health
In Vitro Efficacy	- Up to 150% increase in Keratin gene expression (KRT10)[1]	- 148.24% increase in Human Hair Dermal Papilla Cell (HHDPC) proliferation[2]
	- Significant increases in various other keratin genes[1]	- Reported 36% increase in keratin gene expression[3]
Clinical Efficacy	Eyelash Enhancement (in a serum with Myristoyl Hexapeptide-16):	Scalp Hair (Androgenetic Alopecia):
- Length: +10.52%[4]	- Hair Density: +7.8 hairs/cm <sup>2</sup> [5]	
- Volume: +9.3%[4]	- Hair Shaft Thickness: +0.01 mm[5]	
- Thickness: +35%[4]	- Hair Density: 34% increase after 12 weeks[6]	
- Curl: +50.83%[4]	- Hair Loss Reduction: 58% after 16 weeks[7]	

Note: The data for **Myristoyl Pentapeptide-8** is primarily based on studies of Myristoyl Pentapeptide-17, which is the more scientifically recognized nomenclature for what is understood to be the same peptide core. The clinical data presented is from studies on multi-ingredient formulations and different application sites (eyelashes vs. scalp), which should be considered when interpreting the results.

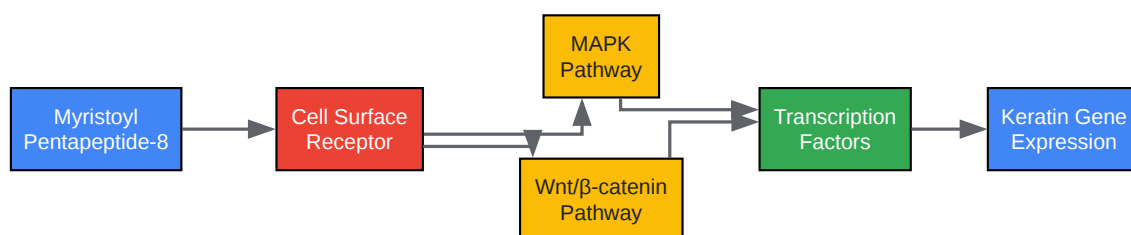
## Deep Dive into the Mechanisms of Action

### Myristoyl Pentapeptide-8: The Keratin Synthesis Promoter

**Myristoyl Pentapeptide-8** is a lipopeptide, a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid, which enhances its bioavailability and penetration into the hair follicle.[8][9] Its primary mechanism of action is the significant stimulation of keratin genes, the proteins that form the fundamental structure of the hair shaft.[8] By upregulating keratin production, **Myristoyl Pentapeptide-8** contributes to stronger, thicker, and longer hair fibers.[9]

#### Hypothesized Signaling Pathways:

The precise signaling pathways for **Myristoyl Pentapeptide-8** are not fully elucidated in peer-reviewed literature, but it is hypothesized to involve the Wnt/ $\beta$ -catenin and MAPK (Mitogen-activated protein kinase) pathways, both of which are crucial for hair follicle development and keratinocyte proliferation.[1]



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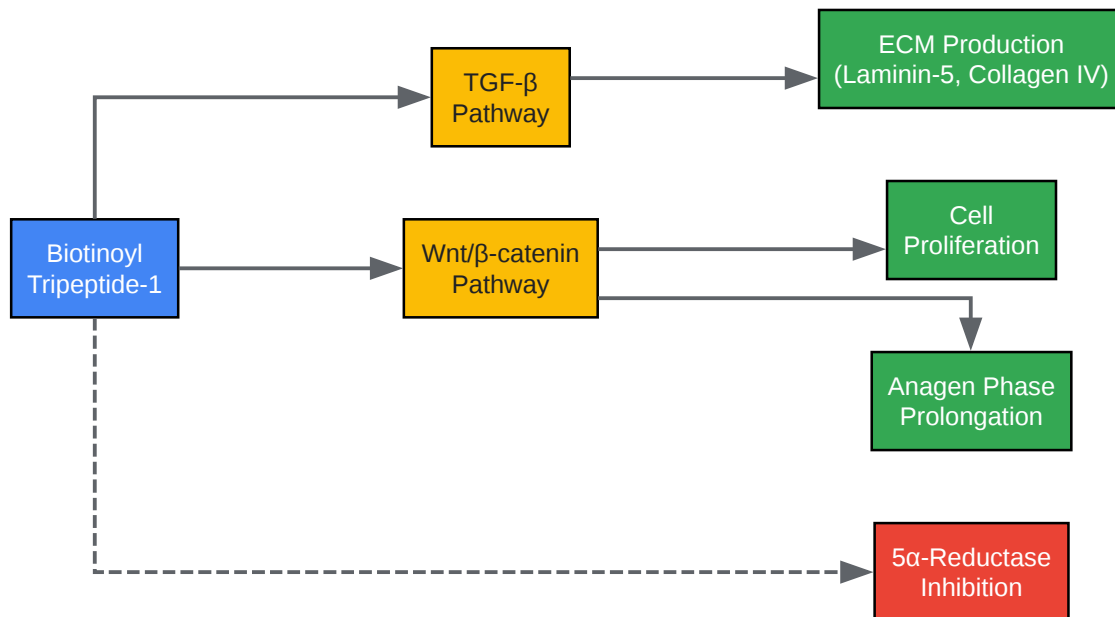
#### Hypothesized Signaling Pathway for **Myristoyl Pentapeptide-8**.

## Biotinoyl Tripeptide-1: The Hair Anchoring Specialist

Biotinoyl Tripeptide-1 is a tripeptide comprised of biotin (Vitamin B7) and the GHK tripeptide (glycyl-histidyl-lysine). Its multifaceted mechanism focuses on improving the overall health and anchoring of the hair follicle. It stimulates the synthesis of adhesion molecules, primarily laminin-5 and collagen IV, which strengthen the dermal-epidermal junction and improve hair anchoring in the scalp.[10] Furthermore, it promotes the proliferation of dermal papilla cells, prolongs the anagen (growth) phase of the hair cycle, and may inhibit 5 $\alpha$ -reductase, the enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia.[5][11]

## Signaling Pathways:

Biotinoyl Tripeptide-1 is thought to exert its effects through the modulation of key signaling pathways involved in hair follicle cycling and extracellular matrix production, including the Wnt/ $\beta$ -catenin and TGF- $\beta$  (Transforming growth factor-beta) pathways.[5]



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Signaling Pathways for Biotinoyl Tripeptide-1.

## Quantitative Data Summary

### Myristoyl Pentapeptide-8 (Myristoyl Pentapeptide-17)

In Vitro Keratin Gene Expression (DNA Microarray)[1]

Keratin Gene	% Increase in Expression (vs. Control)
KRT10	150%
KRT1	110%
KRT6A	83%
KRT5	75%
KRT14	44%

Clinical Efficacy on Eyelashes (90-Day Study)[\[4\]](#)

Parameter	Mean % Improvement from Baseline
Length	10.52%
Volume	9.3%
Thickness	35%
Curl	50.83%

## Biotinoyl Tripeptide-1

In Vitro Dermal Papilla Cell Proliferation[\[2\]](#)

Treatment	Cell Proliferation Rate
Control	100%
Biotinoyl Tripeptide-1 (0.625%)	148.24%

Clinical Efficacy on Scalp Hair (Androgenetic Alopecia)

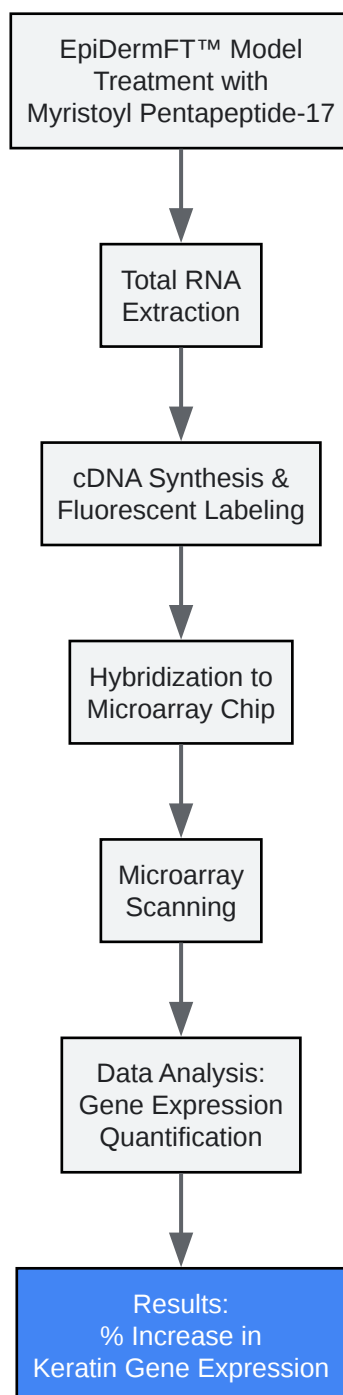
Study Duration	Efficacy Parameter	Result
3 Months[5]	Hair Density	+7.8 hairs/cm <sup>2</sup>
3 Months[5]	Hair Shaft Thickness	+0.01 mm
12 Weeks[6]	Hair Density	+34%
16 Weeks[7]	Hair Loss Reduction	-58%

## Experimental Protocols

### Myristoyl Pentapeptide-8 (Myristoyl Pentapeptide-17)

In Vitro Keratin Gene Expression (DNA Microarray)[1]

- Cell Model: EpiDermFT™ Full-Thickness Skin Model (normal, human-derived epidermal keratinocytes).
- Treatment: Topical application of 10 ppm Myristoyl Pentapeptide-17.
- Incubation: 24 hours at 37°C and 5% CO<sub>2</sub>.
- Methodology:
  - Total RNA is extracted from the epidermal layer.
  - RNA is reverse transcribed into cDNA.
  - cDNA is labeled with a fluorescent dye.
  - Labeled cDNA is hybridized to a DNA microarray chip containing probes for various keratin genes.
  - The microarray is scanned to measure the fluorescence intensity of each probe.
  - Gene expression levels are quantified and compared between the treated and untreated control groups.



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Workflow for In Vitro DNA Microarray Analysis.

### Clinical Efficacy on Eyelashes[4]

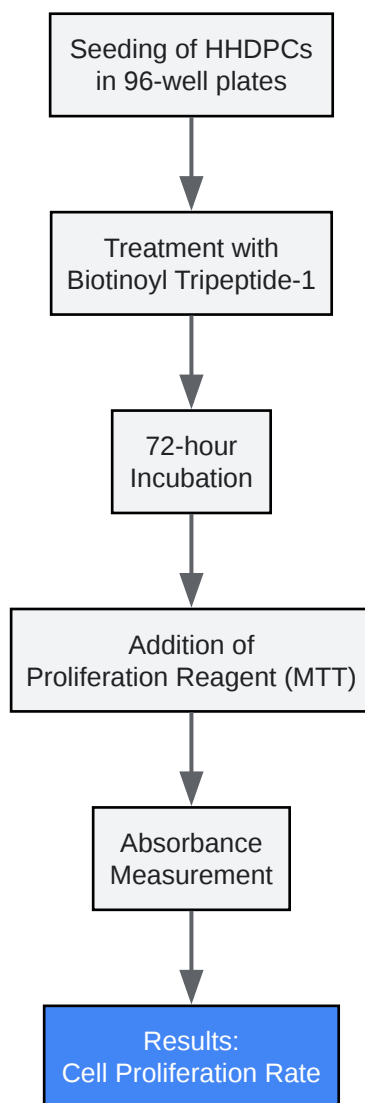
- Study Design: 90-day, open-label, single-center study.
- Participants: 30 healthy female subjects aged 15 to 45.
- Intervention: Once nightly application of a polygrowth factor serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 to the upper and lower eyelid margins.
- Assessments:
  - Digital image analysis (Visia CR imaging system) at baseline, day 30, day 60, and day 90.
  - Evaluation of eyelash length, volume, luster, thickness, and curl.
  - Ophthalmological and dermatological safety assessments.

## Biotinoyl Tripeptide-1

### In Vitro Dermal Papilla Cell Proliferation Assay[2]

- Cell Model: Human Hair Dermal Papilla Cells (HHDPCs).
- Methodology:
  - HHDPCs are seeded in 96-well plates.
  - Cells are treated with various concentrations of Biotinoyl Tripeptide-1 or a control vehicle.
  - After a 72-hour incubation period, a proliferation reagent (e.g., MTT) is added.
  - The absorbance is measured using a microplate reader to determine cell viability, which is indicative of proliferation.





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#### Workflow for Dermal Papilla Cell Proliferation Assay.

##### Clinical Efficacy on Scalp Hair (Androgenetic Alopecia)[5]

- Study Design: Open-label, prospective trial.
- Participants: 48 patients with androgenetic alopecia.

- Intervention: Topical spray containing Biotinoyl Tripeptide-1, oleanolic acid, and apigenin applied for 3 months.
- Assessments:
  - Trichoscopic evaluation at baseline and after 3 months.
  - Measurement of hair density, hair shaft thickness, and anagen/telogen ratio.

## Conclusion

Both **Myristoyl Pentapeptide-8** and Biotinoyl Tripeptide-1 demonstrate significant potential in stimulating hair growth through distinct yet potentially complementary mechanisms. **Myristoyl Pentapeptide-8** appears to be a potent stimulator of keratin synthesis, directly impacting the structural integrity of the hair fiber. This is supported by in vitro gene expression data and clinical observations of increased eyelash thickness.

Biotinoyl Tripeptide-1 offers a broader approach by enhancing the health of the hair follicle's microenvironment, improving hair anchoring, and promoting the proliferation of key follicular cells. This is evidenced by in vitro cell proliferation assays and clinical studies showing increased hair density and reduced hair loss in individuals with androgenetic alopecia.

For researchers and drug development professionals, the choice between these peptides may depend on the specific application and desired outcome. **Myristoyl Pentapeptide-8** could be particularly beneficial in formulations aimed at increasing hair fiber thickness and strength. Biotinoyl Tripeptide-1 may be more suitable for addressing hair loss conditions associated with poor follicle health and anchoring. Further research, including direct comparative clinical trials, is warranted to fully elucidate the relative efficacy of these two promising peptides.

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